14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-amine
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Overview
Description
14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-amine is a complex organic compound characterized by the presence of a nitrophenoxy group attached to a tetraoxatetradecan backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-amine typically involves a multi-step process. One common method starts with the preparation of 4-nitrophenol, which is then reacted with an appropriate alkylating agent to introduce the tetraoxatetradecan chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrazine and palladium-activated carbon for reduction reactions, and bases like triethylamine for nucleophilic substitution reactions. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups to the tetraoxatetradecan chain .
Scientific Research Applications
14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for radiopharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-amine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various biochemical pathways, while the tetraoxatetradecan chain provides structural stability and flexibility. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylchloroformate: Used in similar nucleophilic substitution reactions.
4-Nitrophenyl Phosphate: Shares the nitrophenyl group and is used in biochemical assays.
Uniqueness
14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-amine is unique due to its combination of a nitrophenoxy group with a tetraoxatetradecan backbone, providing a balance of reactivity and stability. This makes it suitable for a wide range of applications, from synthetic chemistry to biomedical research .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O7/c17-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-16-3-1-15(2-4-16)18(19)20/h1-4H,5-14,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXXGASYSVINNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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